- Methods of treating medical conditions and inhibiting LINE1 reverse transcriptase using a substituted 4-fluoro-2,5-dihydrofuranyl phosphonic acid or related compound, World Intellectual Property Organization, , ,
Cas no 97614-44-3 (2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate)
97614-44-3 structure
Product Name:2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate
CAS-Nr.:97614-44-3
MF:C19H16BrFO5
MW:423.229748725891
MDL:MFCD15144963
CID:860333
PubChem ID:11189404
Update Time:2024-10-25
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- [(2R,3R,4S,5R)-3-(Benzoyloxy)-5-bromo-4-fluorooxolan-2-yl]methyl benzoate
- 2-Deoxy-2-fluoro-α-D-arabinofuranosyl Bromide 3,5-Dibenzoate
- 2-DEOXY-3,5-DI-O-BENZOYL-2-FLUORO-A-D-ARABINOFURANOSYL BROMIDE
- 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide dibenzoate
- α-D-Arabinofuranosyl bromide, 2-deoxy-2-fluoro-, dibenzoate (9CI)
- D
- 2-Deoxy-1-α-bromo-2-β-fluoro-3,5-di-O-benzoyl-D-ribofuranose
- YYVZPZJEMLBIGM-TWMKSMIVSA-N
- [(2R,3R,4S,5R)-3-Benzoyloxy-5-bromo-4-fluoro-tetrahydrofuran-2-yl]methyl benzoate
- DTXSID80458186
- 97614-44-3
- [(2R,3R,4S,5R)-3-benzoyloxy-5-bromo-4-fluorooxolan-2-yl]methyl benzoate
- SCHEMBL1357298
- BS-33426
- AKOS022178768
- ((2R,3R,4S,5R)-3-(Benzoyloxy)-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl benzoate
- (2R,3R,4S,5R)-2-[(benzoyloxy)methyl]-5-bromo-4-fluorooxolan-3-yl benzoate
- MFCD15144963
- 2-Deoxy-2-fluoro-alpha-D-arabinofuranosylbromide3,5-dibenzoate
- 2-Deoxy-2-fluoro-?-D-arabinofuranosyl Bromide Dibenzoate;
- 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate
- 2-Deoxy-2-fluoro-a-D-arabinofuranosyl bromide 3,5-dibenzoate
- CS-0130700
- 2-deoxy-2-fluoro-3,5-di-o-benzoyl-alpha-d-arabinofuranosyl bromide
- 3,5-di-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide
- a-D-Arabinofuranosyl bromide, 2-deoxy-2-fluoro-, dibenzoate
- H11804
- 2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate
-
- MDL: MFCD15144963
- Inchi: 1S/C19H16BrFO5/c20-17-15(21)16(26-19(23)13-9-5-2-6-10-13)14(25-17)11-24-18(22)12-7-3-1-4-8-12/h1-10,14-17H,11H2/t14-,15+,16-,17+/m1/s1
- InChI-Schlüssel: YYVZPZJEMLBIGM-TWMKSMIVSA-N
- Lächelt: O([C@H]1[C@H](F)[C@@H](Br)O[C@@H]1COC(C1C=CC=CC=1)=O)C(C1C=CC=CC=1)=O
Berechnete Eigenschaften
- Genaue Masse: 422.01700
- Monoisotopenmasse: 422.01651g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 26
- Anzahl drehbarer Bindungen: 7
- Komplexität: 490
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topologische Polaroberfläche: 61.8Ų
Experimentelle Eigenschaften
- Dichte: 1.51
- Schmelzpunkt: 73 ºC
- Siedepunkt: 492.3±45.0 °C at 760 mmHg
- Flammpunkt: 251.5±28.7 °C
- PSA: 61.83000
- LogP: 3.52690
- Dampfdruck: 0.0±1.2 mmHg at 25°C
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H332-H335
- Warnhinweis: P261-P280-P305+P351+P338
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Sealed in dry,2-8°C(BD211063)
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | D235495-100mg |
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate |
97614-44-3 | 100mg |
$ 52.00 | 2023-09-08 | ||
| TRC | D235495-250mg |
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate |
97614-44-3 | 250mg |
$ 115.00 | 2023-09-08 | ||
| TRC | D235495-500mg |
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate |
97614-44-3 | 500mg |
$ 178.00 | 2023-09-08 | ||
| TRC | D235495-1g |
2-Deoxy-2-fluoro-α-D-arabinofuranosyl Bromide 3,5-Dibenzoate |
97614-44-3 | 1g |
$ 230.00 | 2022-06-05 | ||
| abcr | AB543684-250 mg |
2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate; . |
97614-44-3 | 250mg |
€138.50 | 2023-06-14 | ||
| abcr | AB543684-1 g |
2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate; . |
97614-44-3 | 1g |
€257.70 | 2023-06-14 | ||
| abcr | AB543684-5 g |
2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate; . |
97614-44-3 | 5g |
€767.30 | 2023-06-14 | ||
| Chemenu | CM161843-5g |
((2R,3R,4S,5R)-3-(benzoyloxy)-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl benzoate |
97614-44-3 | 95% | 5g |
$220 | 2024-07-18 | |
| Chemenu | CM161843-10g |
((2R,3R,4S,5R)-3-(benzoyloxy)-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl benzoate |
97614-44-3 | 95% | 10g |
$1510 | 2022-09-28 | |
| Apollo Scientific | BICL2162-500mg |
3,5-Di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide |
97614-44-3 | 500mg |
£212.00 | 2025-02-21 |
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; 22 h, rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 0 °C
Referenz
- Compatibility of 5-ethynyl-2'F-ANA UTP with in vitro selection for the generation of base-modified, nuclease resistant aptamers, Organic & Biomolecular Chemistry, 2019, 17(35), 8083-8087
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7, 0 °C
Referenz
- Preparation of pyrimidine nucleoside sulfamates as antitumor agents and Atg7 enzyme inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid
Referenz
- Sugar-modified derivatives of cytostatic 7-(het)aryl-7-deazaadenosines: 2'-C-methylribonucleosides, 2'-deoxy-2'-fluoroarabinonucleosides, arabinonucleosides and 2'-deoxyribonucleosides, Bioorganic & Medicinal Chemistry, 2012, 20(17), 5202-5214
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ; 20 h, cooled
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referenz
- Process for preparation of Clofarabine intermediate 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide, China, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid
Referenz
- 2'-Deoxy-2'-fluoro-β-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies, Nucleic Acids Research, 2000, 28(18), 3625-3635
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; 20 min, -5 °C; 18 h, -5 °C → 20 °C
Referenz
- Preparation of 2,4,7-substitute-7-deaza-2'-deoxy-2'-fluoroarabinosyl nucleoside and nucleotide prodrugs and uses thereof as antiviral agents, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Hydrogen bromide Solvents: Dichloromethane ; overnight, rt
Referenz
- Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides, Proceedings of the National Academy of Sciences of the United States of America, 2011, 108(51), 20404-20409
Herstellungsverfahren 9
Reaktionsbedingungen
Referenz
- Impact of Sugar Pucker on Base Pair and Mispair Stability, Biochemistry, 2009, 48(50), 11994-12004
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Hydrogen bromide Solvents: Dichloromethane ; 18 h, rt
Referenz
- Method for synthesizing nucleoside analog clofarabine, China, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; rt; overnight, rt
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Method for preparing clofarabine with high yield, China, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; 20 min, -5 °C; 18 h, -5 °C → 20 °C
Referenz
- Development of novel clofarabine analogs for cancer therapy, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Hydrogen bromide ; 24 h, 25 °C
Referenz
- Synthesis and Structure of Duplex DNA Containing the Genotoxic Nucleobase Lesion N7-Methylguanine, Journal of the American Chemical Society, 2008, 130(35), 11570-11571
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane
Referenz
- Antiviral nucleosides. A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-β-D-arabinofuranosyl nucleosides, Journal of Organic Chemistry, 1988, 53(1), 85-8
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Hydrogen bromide Solvents: Dichloromethane ; 0 °C; 24 h, 28 - 32 °C
Referenz
- Preparation of thiouracil nucleoside analogs for treatment of viruses and cancer, India, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Bromotrimethylsilane Catalysts: Zinc bromide Solvents: Dichloromethane ; 70 min, 0 °C; 19 h, rt
Referenz
- Syntheses of 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl purine nucleosides via selective glycosylation reactions of potassium salts of purine derivatives with the glycosyl bromide, Tetrahedron Letters, 2016, 57(3), 268-271
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Hydrogen bromide Solvents: Dichloromethane ; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
Referenz
- S-antigen transport inhibiting oligonucleotide polymers and methods, World Intellectual Property Organization, , ,
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Raw materials
- 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose
- (3S,4R,5R)-5-((Benzoyloxy)methyl)-3-fluorotetrahydrofuran-2,4-diyl dibenzoate
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Preparation Products
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:97614-44-3)2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate
Bestellnummer:A1070300
Bestandsstatus:in Stock
Menge:25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 29 August 2024 18:44
Preis ($):284.0
Email:sales@amadischem.com
NewCan Biotech Limited
Gold Mitglied
(CAS:97614-44-3)2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate
Bestellnummer:NC15733
Bestandsstatus:
Menge:10g
Reinheit:97%
Preisinformationen zuletzt aktualisiert:Friday, 18 July 2025 16:00
Preis ($):Price inquiry
Email:sales@newcanbio.com
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Verwandte Literatur
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:97614-44-3)2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate
Reinheit:99%
Menge:25g
Preis ($):284.0
NewCan Biotech Limited
(CAS:97614-44-3)2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate
Reinheit:97%
Menge:10g
Preis ($):Untersuchung